

# Electronic band structure of CdZnTe semiconductors

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Compound of Interest		
Compound Name:	Cadmium;ZINC	
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An In-depth Technical Guide to the Electronic Band Structure of CdZnTe Semiconductors

#### Introduction

Cadmium Zinc Telluride (CdZnTe or CZT) is a ternary II-VI compound semiconductor formed as a solid solution of Cadmium Telluride (CdTe) and Zinc Telluride (ZnTe). This material has garnered significant interest in various technological fields due to its tunable electronic and optical properties. By adjusting the zinc (Zn) composition, the material's characteristics, most notably its band gap, can be precisely engineered. CZT is a direct bandgap semiconductor, a property that makes it highly efficient for applications involving the absorption and emission of light. Consequently, it is a critical material for manufacturing semiconductor radiation detectors, photorefractive gratings, solar cells, and electro-optic modulators. For room-temperature nuclear radiation detection, CZT is considered one of the best-performing semiconductor materials available.

#### **Crystal and Structural Properties**

Under ambient conditions, CdZnTe crystallizes in the cubic zinc blende structure, which is characteristic of its binary constituents, CdTe and ZnTe. This structure consists of two interpenetrating face-centered cubic (FCC) sublattices, one populated by cations (Cd²+ and Zn²+) and the other by anions (Te²-). Each atom is tetrahedrally coordinated with four atoms of the other type.



The lattice constant of the Cd<sub>1-x</sub>Zn<sub>x</sub>Te alloy is dependent on the zinc mole fraction 'x' and can be approximated by Vegard's law, which states a linear relationship between the lattice constants of the constituent compounds. The lattice constant decreases as the zinc concentration increases, owing to the smaller ionic radius of zinc compared to cadmium. For pure CdTe (x=0), the lattice constant is approximately 6.48 Å, while for pure ZnTe (x=1), it is about 6.10 Å. This tunability of the lattice parameter is particularly crucial for creating lattice-matched substrates for the epitaxial growth of other semiconductors, such as Mercury Cadmium Telluride (HgCdTe) infrared detectors.

#### **Electronic Band Structure**

The electronic band structure of a semiconductor dictates its optical and electrical properties. CdZnTe is a direct bandgap material, meaning the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector (k-space) value. This alignment allows for efficient electron-hole pair generation and radiative recombination, which is essential for optoelectronic devices.

The most significant feature of the  $Cd_{1-x}Zn_xTe$  alloy system is the ability to tune the band gap energy (Eg) by varying the zinc composition 'x'. The band gap ranges from approximately 1.44-1.5 eV for pure CdTe (x=0) to about 2.26 eV for pure ZnTe (x=1). For compositions typically used in radiation detectors (x  $\approx$  0.1), the band gap is increased to around 1.57-1.6 eV. This wider band gap, compared to CdTe, leads to higher bulk resistivity and lower leakage currents, enabling room-temperature operation of detectors with improved performance.

The relationship between the band gap energy and the zinc fraction 'x' at room temperature can be described by the following empirical formula:

where Eg,CdTe and Eg,ZnTe are the band gaps of CdTe and ZnTe, respectively, and 'b' is the optical bowing parameter. Different studies have reported slightly varying coefficients for this relationship. One commonly cited equation is:

• Eg(x) = 
$$1.510(1-x) + 2.295x - 0.3x(1-x)$$
 (eV)

Another study provides a relationship for the bandgap at 300K as E(x) = 1.511 + 0.6x - 0.54y, where x is the Zn content and y is the Se content.



## **Data Presentation**

The key electronic and structural parameters for CdTe, ZnTe, and a common  $Cd_{0.9}Zn_{0.1}Te$  composition are summarized below.

Property	CdTe (x=0)	ZnTe (x=1)	Cd <sub>0.9</sub> Zn <sub>0.1</sub> Te (x=0.1)
Crystal Structure	Zinc Blende	Zinc Blende	Zinc Blende
Lattice Constant (Å)	~6.48	~6.10	~6.44
Band Gap (eV at 300K)	~1.44 - 1.5	~2.26	~1.57 - 1.6
Electron Effective Mass (m <sub>0</sub> )	~0.11	~0.122	~0.11
Heavy Hole Effective Mass (m <sub>0</sub> )	~0.69	~0.6	~0.68
Electron Mobility- Lifetime (μτ) (cm²/V)	~1 x 10 <sup>-3</sup>	-	~0.5 - 5.0 x 10 <sup>-3</sup>
Hole Mobility-Lifetime (μτ) (cm²/V)	~1 x 10 <sup>-4</sup>	-	~10 <sup>-6</sup> - 10 <sup>-4</sup>

The variation of the band gap energy with zinc composition ('x') in  $Cd_{1-x}Zn_xTe$  is a critical aspect of this material system.

Zinc Composition (x)	Band Gap Energy (Eg) at 300K (eV)
0 (Pure CdTe)	~1.51
0.04	~1.55
0.1	~1.60
0.2	~1.70
1.0 (Pure ZnTe)	~2.26



### **Experimental Protocols**

The electronic band structure of CdZnTe is primarily investigated using optical spectroscopy methods. These techniques are non-destructive and provide detailed information about the electronic transitions within the material.

#### **Photoluminescence (PL) Spectroscopy**

Photoluminescence is a highly sensitive technique used to characterize the electronic and defect properties of semiconductors.

- Principle: A laser with photon energy greater than the semiconductor's band gap excites
  electrons from the valence band to the conduction band, creating electron-hole pairs. These
  excited carriers relax to lower energy states, eventually recombining. Radiative
  recombination events emit photons with energies corresponding to the energy difference
  between the states, such as the band-to-band transition (free excitons) or transitions
  involving defect levels within the band gap. The energy of the free exciton peak provides a
  precise measure of the band gap energy.
- Experimental Methodology:
  - Sample Preparation: The CdZnTe sample is mounted in a cryostat, which allows for measurements at low temperatures (e.g., liquid helium temperatures, ~4K). Lowtemperature measurements reduce thermal broadening and result in sharper spectral features, making it easier to resolve different transitions.
  - Excitation: A laser (e.g., He-Cd at 325 nm or a diode laser at 532 nm) is focused onto the sample surface to generate electron-hole pairs.
  - Collection and Analysis: The light emitted from the sample (photoluminescence) is collected by a lens and directed into a spectrometer or monochromator. The spectrometer disperses the light by wavelength.
  - Detection: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), records the intensity of the light at each wavelength.



 Data Interpretation: The resulting spectrum of intensity versus energy (or wavelength) is analyzed. The peak corresponding to the recombination of free excitons is identified, and its energy is used to determine the band gap. Other peaks at lower energies can provide information about impurities and native defects within the crystal.

#### **Absorption Spectroscopy**

UV-Vis absorption spectroscopy is another fundamental method for determining the band gap of semiconductors.

- Principle: This technique measures the absorption of light by a material as a function of wavelength. When the energy of the incident photons (hv) is less than the band gap (Eg), the material is transparent, and absorption is low. When hv ≥ Eg, photons have sufficient energy to excite electrons across the band gap, leading to a sharp increase in absorption.
- Experimental Methodology:
  - Setup: A light source (e.g., a tungsten-halogen lamp) provides a broad spectrum of light. A
    monochromator selects a narrow band of wavelengths to illuminate the sample. The
    intensity of light transmitted through the sample (I) is measured by a detector and
    compared to the incident intensity (I<sub>0</sub>).
  - Measurement: The absorbance (A) or transmittance ( $T = I/I_0$ ) is recorded across a range of wavelengths.
  - Data Analysis (Tauc Plot): To determine the band gap from the absorption data, a Tauc plot is constructed. The absorption coefficient ( $\alpha$ ) is related to the absorbance and sample thickness. The relationship between the absorption coefficient and photon energy for a direct band gap semiconductor is given by the Tauc relation:  $(\alpha h \nu)^2 = C(h \nu Eg)$  where C is a constant.
  - Band Gap Extraction: A plot of  $(αhν)^2$  versus hν is created. The linear portion of this plot is extrapolated to the energy axis (where  $(αhν)^2 = 0$ ). The intercept on the energy axis gives the value of the optical band gap, Eg.
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